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Compound of Interest

Compound Name: CHELEX 100

CAS No.: 147171-95-7

Cat. No.: B1177728

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing and adapting the Chelex® 100

resin-based method for the extraction of DNA from plant tissues. Chelex® 100, a chelating ion

exchange resin, offers a rapid, cost-effective, and less hazardous alternative to traditional DNA

extraction methods that rely on toxic organic solvents. This protocol is particularly

advantageous for high-throughput screening and applications where PCR-ready DNA is the

primary requirement.

Introduction to Chelex® 100 for Plant DNA
Extraction
The Chelex® 100 resin consists of styrene-divinylbenzene copolymers with paired

iminodiacetate ions that exhibit a high affinity for polyvalent metal ions, such as Mg²⁺. During

DNA extraction, the resin effectively sequesters these metal ions, which are essential cofactors

for nucleases. By binding these ions, Chelex® 100 inactivates DNases that would otherwise

degrade the genomic DNA, especially at the high temperatures used during the extraction

process. The basic workflow involves lysing plant cells in the presence of a Chelex® 100
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suspension, followed by heating to denature proteins and further inactivate enzymes. A final

centrifugation step pellets the resin and cellular debris, leaving the single-stranded DNA in the

supernatant, ready for downstream applications like PCR.

Quantitative Data Presentation
The efficacy of the Chelex® 100 method can vary depending on the plant species and the

presence of secondary metabolites. The following table summarizes quantitative data from

various studies, comparing the Chelex® 100 method with the traditional Cetyl

Trimethylammonium Bromide (CTAB) method and commercial kits.

Plant Species
Extraction
Method

DNA Yield (ng/
µL)

A260/A280
Ratio

Reference

Tomato

(Solanum

lycopersicum)

Chelex® 100

(Method 1: 56°C

overnight)

87 - 168 1.46 - 1.50

Chelex® 100

(Method 2: 95°C

for 10 min)

136 - 214 1.59 - 1.64

Orange (Citrus

sinensis)

Chelex® 100

(Method 1: 56°C

overnight)

Not specified 1.15 - 1.36

Chelex® 100

(Method 2: 95°C

for 10 min)

Not specified 1.59 - 1.84

Maize (Zea

mays)
CTAB Not specified 1.6 - 2.0 [1]

Commercial Kit

(Qiagen)
Not specified 1.2 - 1.95 [1]

Medicinal Plants

(Various)
CTAB Higher than Kit Lower than Kit [2]

Commercial Kit
Lower than

CTAB

Higher than

CTAB
[2]
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Note: An A260/A280 ratio of ~1.8 is generally considered indicative of pure DNA. Ratios lower

than this may indicate protein contamination, while higher ratios can suggest RNA

contamination. The Chelex® 100 method often yields single-stranded DNA, which can

influence spectrophotometric readings.

Experimental Protocols
Standard Chelex® 100 Protocol for General Plant
Tissues
This protocol is suitable for a wide range of fresh, frozen, or dried plant tissues.

Materials:

Chelex® 100 molecular biology grade resin

Sterile, nuclease-free water

Microcentrifuge tubes (1.5 mL)

Micropestles or sterile pipette tips for grinding

Heating block or water bath

Microcentrifuge

Vortex mixer

Procedure:

Preparation of 5% Chelex® 100 Suspension:

Add 5 g of Chelex® 100 resin to 100 mL of sterile, nuclease-free water in a sterile bottle.

Mix well by swirling or using a magnetic stirrer. The suspension can be stored at 4°C for

several months. Always mix the suspension well before pipetting as the resin settles

quickly.
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Sample Preparation:

Place a small amount of plant tissue (10-50 mg of fresh tissue or 5-10 mg of dried tissue)

into a 1.5 mL microcentrifuge tube.

Mechanically grind the tissue inside the tube using a sterile micropestle or the end of a

sterile pipette tip. For tougher tissues, freezing the sample in liquid nitrogen before

grinding can improve cell lysis.

DNA Extraction:

Add 200 µL of the 5% Chelex® 100 suspension to the ground plant tissue.

Vortex the tube for 10-15 seconds to ensure the tissue is well-mixed with the resin.

Incubate the tube at 95-100°C for 8-10 minutes in a heating block or boiling water bath.[3]

[4][5] This step lyses the cells and denatures proteins.

Vortex the tube again for 10-15 seconds.

Centrifuge the tube at 12,000-15,000 x g for 2-3 minutes at room temperature to pellet the

Chelex® resin and cellular debris.[3][4][5]

DNA Collection:

Carefully transfer 50-100 µL of the supernatant containing the DNA to a new sterile

microcentrifuge tube. Crucially, avoid transferring any of the Chelex® resin beads, as they

can inhibit downstream PCR reactions by chelating Mg²⁺.[6] A second short centrifugation

of the supernatant can help to remove any remaining resin.

The extracted DNA is now ready for use in PCR. For long-term storage, it is recommended

to store the DNA at -20°C.

Modified Chelex® 100 Protocol for Plants with High
Polysaccharide and Polyphenol Content
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Plants rich in polysaccharides and polyphenols can be challenging for DNA extraction as these

compounds can co-precipitate with DNA and inhibit PCR.[7][8] This modified protocol

incorporates additional steps to mitigate these issues.

Additional Materials:

Polyvinylpyrrolidone (PVP)

β-mercaptoethanol (use in a fume hood)

High-salt wash buffer (e.g., 1 M NaCl, 10 mM Tris-HCl pH 8.0)

Modified Procedure:

Sample Preparation:

During the grinding step, add a small amount of PVP (e.g., 1-2% of the buffer volume) to

the plant tissue. PVP helps to bind and remove polyphenolic compounds.

Modified Lysis Step:

To the 5% Chelex® 100 suspension, add β-mercaptoethanol to a final concentration of

0.5-2%. This reducing agent helps to inhibit the oxidation of polyphenols.

Add the modified Chelex® suspension to the ground tissue and proceed with the

incubation and boiling steps as in the standard protocol.

Optional Washing Step:

After the initial centrifugation, carefully remove the supernatant.

Add 500 µL of a high-salt wash buffer to the pellet and vortex briefly.

Centrifuge again at high speed for 2-3 minutes. Discard the supernatant. This step helps

to remove polysaccharides.

Resuspend the pellet in 100-200 µL of sterile water or TE buffer and proceed with the

boiling step as in the standard protocol.
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Troubleshooting Guide
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Issue Possible Cause Suggested Solution

Low or no DNA yield Insufficient cell lysis.

Ensure thorough grinding of

the plant tissue. For tough

tissues, use liquid nitrogen.

Increase the incubation time or

temperature during the boiling

step.

Too little starting material.
Increase the amount of plant

tissue used for extraction.

PCR inhibition Carryover of Chelex® resin.

Be extremely careful when

pipetting the supernatant. A

second centrifugation of the

supernatant can help pellet

any remaining resin.[6]

Co-precipitation of

polysaccharides or

polyphenols.

Use the modified protocol with

PVP and/or a high-salt wash.

Diluting the DNA template for

PCR (e.g., 1:10 or 1:100) can

also help to overcome

inhibition.[9]

High concentration of

secondary metabolites.

In addition to the modified

protocol, consider using

younger leaf tissue, which

typically has lower

concentrations of these

compounds.

Degraded DNA Nuclease activity.

Ensure the Chelex® 100

suspension is well-mixed and

that the resin is adequately

dispersed during the lysis and

heating steps. Work quickly

and keep samples on ice when

not being processed.
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Inconsistent results
Uneven distribution of Chelex®

resin.

Always vortex the Chelex®

100 stock suspension before

pipetting to ensure a

consistent concentration of

resin in each reaction.[9]

Variation in starting material.

Use a consistent amount and

type of plant tissue for each

extraction.

Experimental Workflow Diagram
The following diagram illustrates the standard workflow for plant DNA extraction using the

Chelex® 100 protocol.
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Sample Preparation

DNA Extraction

DNA Collection & Application

Start: Plant Tissue (10-50mg)

Grind Tissue
(with or without liquid N2/PVP)

Add 200µL of 5% Chelex® 100
(optional: with β-mercaptoethanol)

Vortex (10-15s)

Incubate at 95-100°C (8-10 min)

Vortex (10-15s)

Centrifuge (12,000 x g, 2-3 min)

Collect Supernatant
(Avoid Chelex® beads)

PCR Amplification Store DNA at -20°C

Click to download full resolution via product page

Caption: Standard workflow for plant DNA extraction using Chelex® 100.
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Signaling Pathways and Logical Relationships
The Chelex® 100 DNA extraction method does not involve signaling pathways. The logical

relationship of the process is a linear workflow designed to isolate DNA from plant cells by

physically disrupting the cells, chelating nuclease cofactors, denaturing proteins, and

separating the DNA from cellular debris and the resin.

Logical Flow of Chelex® 100 DNA Extraction

Cell Disruption
(Mechanical Grinding)

DNA Release into Solution

Nuclease Inactivation
(Chelex® binds Mg²⁺)

Protein Denaturation
(Heat Application)

Separation of DNA
(Centrifugation)

PCR-ready DNA in Supernatant

Click to download full resolution via product page

Caption: Logical steps in Chelex® 100 DNA isolation from plant cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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